molecular formula C17H18Si B15336759 Trimethyl(phenanthren-9-YL)silane CAS No. 18209-95-5

Trimethyl(phenanthren-9-YL)silane

Cat. No.: B15336759
CAS No.: 18209-95-5
M. Wt: 250.41 g/mol
InChI Key: QFQCSIXCPATEPE-UHFFFAOYSA-N
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Description

Trimethyl(phenanthren-9-yl)silane (CAS: 18209-95-5, molecular formula: C₁₇H₁₈Si) is an organosilicon compound featuring a phenanthrene moiety linked to a trimethylsilyl group. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), confers rigidity and extended π-conjugation, while the trimethylsilyl group enhances steric bulk and modulates electronic properties. This compound is synthesized via cross-coupling reactions, such as Pd/Cu-mediated boro-desilylation or Grignard approaches, achieving high yields (up to 88–99%) after purification by column chromatography . Its applications span organic synthesis, materials science, and supramolecular chemistry, leveraging its aromaticity and silicon-centered reactivity .

Properties

CAS No.

18209-95-5

Molecular Formula

C17H18Si

Molecular Weight

250.41 g/mol

IUPAC Name

trimethyl(phenanthren-9-yl)silane

InChI

InChI=1S/C17H18Si/c1-18(2,3)17-12-13-8-4-5-9-14(13)15-10-6-7-11-16(15)17/h4-12H,1-3H3

InChI Key

QFQCSIXCPATEPE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl(phenanthren-9-YL)silane can be synthesized through the reaction of phenanthrene with chlorotrimethylsilane in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group.

Industrial Production Methods: On an industrial scale, the compound is produced through similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Trimethyl(phenanthren-9-YL)silane undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as chromium(VI) oxide.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution: Substitution reactions often involve the replacement of the trimethylsilyl group with other functional groups.

Major Products Formed:

  • Oxidation: Oxidation typically results in the formation of phenanthrene-9-carboxylic acid.

  • Reduction: Reduction can yield phenanthrene-9-silanol.

  • Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.

Scientific Research Applications

Trimethyl(phenanthren-9-YL)silane is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a protecting group for phenanthrene derivatives in organic synthesis.

  • Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes.

  • Medicine: this compound is explored for its potential use in drug delivery systems.

  • Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which Trimethyl(phenanthren-9-YL)silane exerts its effects depends on the specific application. For example, in organic synthesis, it acts as a protecting group by forming a stable silyl ether bond with phenanthrene, which can be selectively removed under specific conditions.

Molecular Targets and Pathways Involved:

  • Protecting Group Mechanism: The silyl group protects the phenanthrene core from unwanted reactions during synthesis.

  • Fluorescent Probes: In biological applications, the compound interacts with specific biomolecules, leading to fluorescence emission.

Comparison with Similar Compounds

9,10-Dihydro-9-anthracenyl(trimethyl)silane

  • Structure : C₁₇H₂₀Si (CAS: 18002-83-0), with a dihydroanthracene core instead of phenanthrene .
  • Key Differences :
    • The saturated 9,10-dihydroanthracene reduces π-conjugation compared to phenanthrene, altering electronic properties and reactivity.
    • Enhanced flexibility in the dihydroanthracene moiety may decrease intermolecular π-π interactions, impacting crystallinity .

Dimethoxy(phenanthren-9-yl)(phenyl)silane (7a)

  • Structure : Contains methoxy and phenyl substituents alongside phenanthrene .
  • Key Differences :
    • Methoxy groups increase hydrolytic susceptibility compared to trimethylsilyl. Hydrolysis yields silanediols (e.g., Phenanthren-9-yl(phenyl)silanediol (7b)), which form hydrogen-bonded networks .
    • Crystal structure analysis reveals Y-shaped π-π interactions with spacing of 485.1 pm, shorter than naphthalene analogs (500.6 pm), suggesting stronger aromatic stacking .
  • Applications : Precursor for silanediols in supramolecular chemistry and catalysis .

(E)-Trimethyl(4-(phenanthren-9-yl)but-3-en-1-yn-yl)silane (180)

  • Structure : Extended conjugated system with a butenynyl spacer .
  • Synthesized via Pd/Cu catalysis with 99% yield, highlighting efficiency in forming complex architectures .
  • Applications : Candidate for organic semiconductors or fluorescent materials due to extended π-systems .

Trimethyl(5-methyl-thiophen-2-yl)silane

  • Structure : Thiophene-based silane with a methyl substituent .
  • Key Differences :
    • Thiophene’s heteroaromaticity introduces electron-rich character, contrasting with phenanthrene’s purely carbon-based π-system.
    • Smaller size and sulfur atom influence solubility and electronic properties, making it suitable for conductive polymers .

(9-Methoxy-9H-fluoren-9-yl)trimethylsilane

  • Structure : Fluorene core with a methoxy group (CAS: 61768-36-3) .
  • Key Differences :
    • Methoxy increases electron density, altering reactivity in electrophilic substitutions.
    • Fluorene’s planar structure vs. phenanthrene’s angularity may affect packing in solid-state applications .

Comparative Data Table

Compound Molecular Formula CAS Number Key Substituents π-π Spacing (pm) Synthesis Yield Key Applications
Trimethyl(phenanthren-9-yl)silane C₁₇H₁₈Si 18209-95-5 Phenanthrene, Trimethylsilyl - 88–99% Organic synthesis, Materials
9,10-Dihydro-9-anthracenyl(trimethyl)silane C₁₇H₂₀Si 18002-83-0 Dihydroanthracene - - Hydrogenation studies
Dimethoxy(phenanthren-9-yl)(phenyl)silane C₂₃H₂₂O₂Si - Methoxy, Phenyl 485.1 ~59% Silanediol precursors
(E)-Trimethyl(4-(phenanthren-9-yl)but-3-en-1-yn-yl)silane C₂₃H₂₂Si - Butenynyl spacer - 99% Optoelectronics
Trimethyl(5-methyl-thiophen-2-yl)silane C₈H₁₄SSi - Thiophene, Methyl - - Conductive polymers

Research Findings and Implications

  • Electronic Properties : Phenanthrene’s angular structure and extended conjugation enhance electronic delocalization compared to linear naphthalene or smaller aromatics, making this compound suitable for luminescent materials .
  • Hydrolytic Stability : Trimethylsilyl groups exhibit greater stability than methoxy or phenyl-substituted silanes, which readily hydrolyze to silanediols under mild conditions .
  • Synthetic Utility : High-yielding cross-coupling reactions (e.g., 99% for compound 180) underscore the versatility of phenanthrene-silane hybrids in constructing complex architectures .
  • Supramolecular Chemistry : Strong π-π interactions (485.1 pm) in phenanthrene derivatives facilitate controlled crystal packing, relevant for designing molecular scaffolds .

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